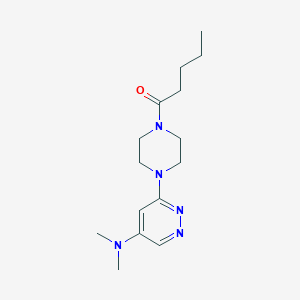
1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)pentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)pentan-1-one” is a compound that contains a pyridazin-3 (2H)-one derivative . Pyridazin-3 (2H)-one derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are known for their wide range of pharmacological properties such as antihypertensive, platelet aggregation inhibitory, cardiotonic activities and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .
Synthesis Analysis
The pyridazin-3 (2H)-one skeleton was first prepared by E. Fischer by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl 5 . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Wissenschaftliche Forschungsanwendungen
Antibacterial and Biofilm Inhibition
- Antibacterial Efficacy and MurB Enzyme Inhibition : A study reported the synthesis of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, showing potent antibacterial efficacies against various bacterial strains including E. coli, S. aureus, and S. mutans. One compound demonstrated significant biofilm inhibition activities, surpassing the reference drug Ciprofloxacin, and exhibited excellent inhibitory activity against the MurB enzyme, which is crucial for bacterial cell wall synthesis (Mekky & Sanad, 2020).
Antimicrobial Activity
- Synthesis and Evaluation of Thiazolidinone Derivatives : Thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine were synthesized and evaluated for their antimicrobial activity against a variety of bacteria and fungi, indicating the potential utility of such structures in developing new antimicrobial agents (Patel et al., 2012).
Anticancer Activity
- Anti-Bone Cancer Activity : A heterocyclic compound with a piperazin-1-yl group was synthesized and evaluated for in vitro anticancer activities against human bone cancer cell lines, highlighting the potential of such compounds in cancer therapy. The study also involved molecular docking to study the compound's potential antiviral activity by calculating binding sites for a specific protein (Lv et al., 2019).
Platelet Aggregation Inhibition
- P2Y12 Antagonists for Platelet Aggregation Inhibition : Research into piperazinyl glutamate pyridines as potent orally bioavailable P2Y12 antagonists demonstrated compounds with excellent inhibition of platelet aggregation. These findings support the development of novel therapeutics for conditions requiring platelet aggregation control (Parlow et al., 2010).
Glucan Synthase Inhibitors
- Glucan Synthase Inhibition for Antifungal Applications : A study highlighted the synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors, with significant efficacy demonstrated in a mouse model of Candida glabrata infection. This suggests potential applications in antifungal drug development (Ting et al., 2011).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s worth noting that pyridazin-3 (2h)-ones, a class of compounds to which this compound belongs, have been associated with a wide range of pharmacological activities .
Mode of Action
Pyridazin-3 (2h)-ones have been reported to interact with various biological targets, leading to diverse pharmacological effects .
Result of Action
Pyridazin-3 (2h)-ones have been associated with a variety of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s worth noting that the synthesis and functionalization of pyridazin-3 (2h)-ones can be influenced by various factors, which could potentially impact their pharmacological activity .
Eigenschaften
IUPAC Name |
1-[4-[5-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O/c1-4-5-6-15(21)20-9-7-19(8-10-20)14-11-13(18(2)3)12-16-17-14/h11-12H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYSOVGJWNFKDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C2=NN=CC(=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B2810503.png)
![3,4,9-trimethyl-7-[(2-methylphenyl)methyl]-5,7,9-trihydro-1H,4H-1,2,4-triazino [4,3-h]purine-6,8-dione](/img/structure/B2810505.png)
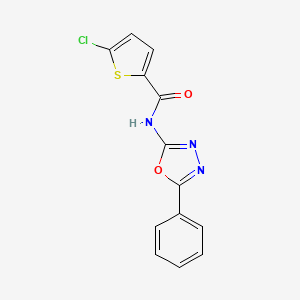
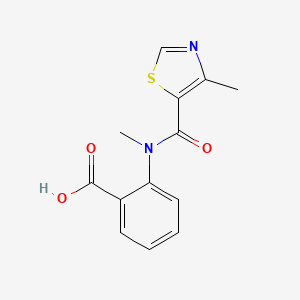
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2810511.png)


![2,2-dimethyl-N-(2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)propanamide](/img/structure/B2810515.png)
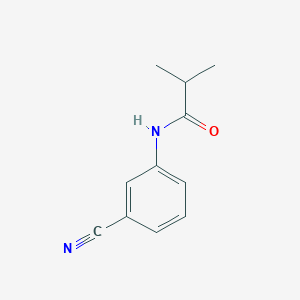
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2810518.png)
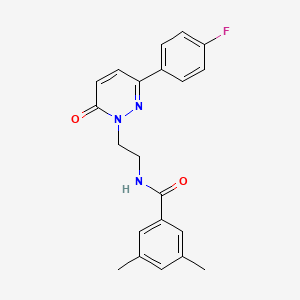
![2-[(2-Amino-3-carboxypropanoyl)amino]benzoic acid;hydrochloride](/img/structure/B2810521.png)
![(3aR,5R,6R,6aR)-5-(hydroxymethyl)-2,2,6-trimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B2810522.png)